Cas no 2411288-84-9 (1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine)
![1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine structure](https://ja.kuujia.com/scimg/cas/2411288-84-9x500.png)
1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine 化学的及び物理的性質
名前と識別子
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- 2411288-84-9
- 1-(oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine
- Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone
- EN300-7560744
- Z3687642198
- 1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine
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- インチ: 1S/C18H23NO2/c20-18(17-12-21-17)19-10-4-8-15(19)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-2,5,9,14-15,17H,3-4,6-8,10-12H2
- InChIKey: WIUZBUMMBUYFFW-UHFFFAOYSA-N
- SMILES: O1CC1C(N1CCCC1CC1C2C=CC=CC=2CCC1)=O
計算された属性
- 精确分子量: 285.172878976g/mol
- 同位素质量: 285.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 397
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.8Ų
- XLogP3: 3.2
1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560744-1.0g |
1-(oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine |
2411288-84-9 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidineに関する追加情報
Introduction to 1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine (CAS No. 2411288-84-9)
1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2411288-84-9, belongs to a class of molecules that exhibit promise in the development of novel therapeutic agents. The presence of both an oxirane (epoxide) moiety and a tetrahydronaphthalenyl substituent makes it a structurally intriguing molecule with potential applications in drug discovery and medicinal chemistry.
The oxirane-2-carbonyl group in the molecular structure suggests a high degree of reactivity, which could be exploited in various synthetic pathways for drug development. This functional group is known to participate in nucleophilic ring-opening reactions, making it a versatile tool for constructing more complex molecules. In contrast, the tetrahydronaphthalenyl moiety introduces a rigid aromatic system that can influence the electronic and steric properties of the compound. Such structural elements are often employed to enhance binding affinity and selectivity in drug-target interactions.
In recent years, there has been growing interest in the development of molecules that incorporate both heterocyclic and aromatic systems. The combination of a pyrrolidine ring with these functional groups provides a scaffold that can mimic natural products and bioactive molecules. This has led to extensive research into derivatives of this class of compounds for their potential pharmacological effects.
One of the most compelling aspects of 1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine is its potential role as an intermediate in the synthesis of more complex pharmacophores. The oxirane group can serve as a handle for further functionalization, allowing chemists to introduce additional substituents or modify existing ones. This flexibility is crucial in medicinal chemistry, where precise control over molecular structure is essential for achieving desired biological outcomes.
The tetrahydronaphthalenyl substituent adds another layer of complexity to the molecule. Tetrahydropyran derivatives are known for their stability and ability to participate in hydrogen bonding interactions. These properties make them valuable in designing molecules that can interact with biological targets such as enzymes and receptors. The presence of this moiety in 1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine suggests that it may have applications in developing drugs that require specific spatial orientation and binding affinity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify potential binding interactions between 1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine and various biological targets. These computational approaches have been instrumental in guiding experimental efforts and accelerating the discovery process.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the oxirane group typically involves epoxidation reactions, while the attachment of the tetrahydronaphthalenyl moiety may require Friedel-Crafts alkylation or similar transformations. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and precision.
In addition to its synthetic utility, 1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine has shown promise in preliminary biological assays. Studies have indicated that derivatives of this class of compounds may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. While further research is needed to fully elucidate its pharmacological profile, these early findings highlight its potential as a lead compound for drug development.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has enhanced our ability to explore the therapeutic potential of molecules like this one. HTS allows researchers to rapidly test large libraries of compounds for biological activity, while structure-based design leverages knowledge of target structures to guide molecular optimization. Together, these approaches provide powerful tools for identifying and developing novel therapeutic agents.
The future prospects for 1-(Oxirane-2-carbonyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]pyrrolidine are promising given its unique structural features and potential biological activities. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an important role in the development of next-generation pharmaceuticals.
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